molecular formula C13H11N5O3 B2395502 N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide CAS No. 1208957-35-0

N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Cat. No.: B2395502
CAS No.: 1208957-35-0
M. Wt: 285.263
InChI Key: IKLFQYDCDIGPQT-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyanophenyl group: This step may involve the reaction of a cyanophenyl derivative with an intermediate compound containing the oxadiazole ring.

    Formation of the oxalamide linkage: This can be accomplished by reacting the intermediate with oxalyl chloride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The cyanophenyl and oxadiazole groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyanophenyl)-N2-(methyl)oxalamide: Lacks the oxadiazole ring, which may affect its chemical properties and applications.

    N1-(2-cyanophenyl)-N2-((1,3,4-oxadiazol-2-yl)methyl)oxalamide: Similar structure but without the methyl group on the oxadiazole ring.

Uniqueness

The presence of both the cyanophenyl group and the 5-methyl-1,3,4-oxadiazole ring in N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide contributes to its unique chemical properties, such as increased stability, reactivity, and potential for diverse applications.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-8-17-18-11(21-8)7-15-12(19)13(20)16-10-5-3-2-4-9(10)6-14/h2-5H,7H2,1H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLFQYDCDIGPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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